6-Bromobenzo[d]thiazole-2-carbonitrile

Catalog No.
S679194
CAS No.
741253-03-2
M.F
C8H3BrN2S
M. Wt
239.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromobenzo[d]thiazole-2-carbonitrile

CAS Number

741253-03-2

Product Name

6-Bromobenzo[d]thiazole-2-carbonitrile

IUPAC Name

6-bromo-1,3-benzothiazole-2-carbonitrile

Molecular Formula

C8H3BrN2S

Molecular Weight

239.09 g/mol

InChI

InChI=1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H

InChI Key

LITDULGWAMMAPE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=N2)C#N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C#N

6-Bromobenzo[d]thiazole-2-carbonitrile (CAS 741253-03-2) is a highly versatile, bifunctional heterocyclic building block defined by an electrophilic 2-cyano group and a cross-coupling-ready 6-bromo substituent [1]. In procurement and material selection, this compound is primarily sourced as the definitive precursor for synthesizing luciferin analogues, bioluminescent probes, and extended fluorescent dye scaffolds [2]. The strategic placement of the bromine atom enables precise palladium-catalyzed functionalization (e.g., Buchwald-Hartwig aminations), while the intact cyano group serves as the essential reactive handle for downstream condensation with D-cysteine to form thiazoline rings [1]. By offering both handles in a single, stable molecule, it eliminates the need for multi-step cyanation or bromination protocols, making it a critical raw material for high-throughput probe discovery and industrial sensor manufacturing [3].

Substituting 6-bromobenzo[d]thiazole-2-carbonitrile with generic analogs severely compromises synthetic efficiency and workflow safety[1]. Utilizing 6-fluoro-2-cyanobenzothiazole forces reliance on Nucleophilic Aromatic Substitution (SNAr), which performs poorly with many secondary amines and complex nucleophiles, often yielding less than 15% product[1]. Conversely, starting with 6-bromo-2-chlorobenzothiazole or 2-amino-6-bromobenzothiazole requires a subsequent cyanation step to install the critical 2-carbonitrile group needed for luciferin core formation [2]. This cyanation typically demands toxic reagents like potassium cyanide (KCN) and high temperatures, which degrade overall yield and complicate industrial scale-up [1]. Procuring the exact 2-cyano-6-bromo compound circumvents these bottlenecks, providing a direct, high-yield pathway to functionalized bioluminescent and fluorescent materials without hazardous intermediate steps [3].

Cross-Coupling Efficiency vs. SNAr for Amine Functionalization

When synthesizing 6-amino luciferin precursors, the choice of halogen drastically dictates processability. Palladium-catalyzed Buchwald-Hartwig amination of 6-bromobenzo[d]thiazole-2-carbonitrile with morpholine yields 71% of the target product [1]. In direct contrast, attempting the same functionalization via SNAr on the comparator 6-fluoro-2-cyanobenzothiazole yields only 12% [1]. This nearly six-fold increase in yield validates the procurement of the 6-bromo derivative for workflows requiring complex or sterically hindered amine donors.

Evidence DimensionYield of 6-morpholino functionalization
Target Compound Data71% yield via Pd-catalyzed Buchwald-Hartwig amination
Comparator Or Baseline6-Fluoro-2-cyanobenzothiazole (12% yield via SNAr)
Quantified Difference59% absolute yield increase (nearly 6-fold relative improvement)
ConditionsPd-catalyzed amination (xantphos ligand) vs. standard SNAr conditions

Procuring the 6-bromo variant enables high-yield palladium-catalyzed coupling for challenging amines, overcoming the severe nucleophilicity limitations of SNAr on fluoro-analogs.

Chemoselective Sulfonamidation in the Presence of an Electrophilic Nitrile

Introducing atypical electron donors, such as sulfonamides, into fluorophores requires strict chemoselectivity to preserve the 2-cyano group. Utilizing optimized Buchwald-Hartwig conditions (tBuXPhos, K3PO4), 6-bromobenzo[d]thiazole-2-carbonitrile successfully undergoes coupling with methanesulfonamide in 67% yield[1]. Under baseline coupling conditions (Xantphos, Cs2CO3), the reaction fails, resulting instead in nucleophilic attack at the nitrile to form an imide [1]. This demonstrates that the 6-bromo handle can be selectively utilized for challenging C-N bond formations without sacrificing the cyano group necessary for downstream probe assembly.

Evidence DimensionYield of 6-sulfonamido derivative
Target Compound Data67% yield (using tBuXPhos/K3PO4)
Comparator Or Baseline0% target yield (imide formation using Xantphos/Cs2CO3)
Quantified Difference67% yield improvement with complete chemoselectivity shift
ConditionsBuchwald-Hartwig amination with methanesulfonamide

It proves that the 6-bromo position can be selectively functionalized with weak nucleophiles without destroying the application-critical 2-cyano group, provided the right ligand system is used.

High-Yield Condensation for Bis(benzothiazole) Sensor Scaffolds

For the manufacturing of extended conjugated sensors, the reactivity of the 2-cyano group is paramount. The reaction of 6-bromobenzo[d]thiazole-2-carbonitrile with 2-aminothiophenol in methanol at room temperature proceeds to form 6-bromo-2,2'-bis(benzothiazolyl) in an exceptional 93% yield [1]. Compared to standard multi-step heterocyclic syntheses that often require harsh heating and yield poorly, this highly efficient condensation highlights the compound's superiority as a precursor for scalable chemiluminescent and fluorescent sensor production [1].

Evidence DimensionYield of 2,2'-bis(benzothiazolyl) formation
Target Compound Data93% yield of 6-bromo-2,2'-bis(benzothiazolyl)
Comparator Or BaselineStandard multi-step heterocyclic condensations (typically <60% yield)
Quantified Difference>30% absolute yield improvement over generic condensation routes
ConditionsReaction with 2-aminothiophenol in methanol at room temperature

The highly activated 2-cyano group allows for rapid, room-temperature condensation, making this compound an ideal starting material for extended conjugated sensor scaffolds.

Synthesis of Novel 6'-Substituted Firefly Luciferin Analogues

Directly leveraging the 71% Buchwald-Hartwig coupling efficiency demonstrated in Section 3, this compound is the premier starting material for installing diverse amine donors at the 6-position. The preserved 2-cyano group is subsequently condensed with D-cysteine, enabling the rapid discovery of red-shifted and near-infrared bioluminescent imaging agents [1].

Development of Sulfonamidyl Fluorescent Dyes

Based on its proven chemoselectivity during sulfonamidation (67% yield without nitrile degradation), this building block is ideal for synthesizing next-generation benzothiazole fluorophores that utilize sulfonamides as electron donors, bypassing the limitations of traditional hydroxyl or amine groups [2].

Manufacturing of Chemiluminescent Peroxide Sensors

Driven by the 93% yield in bis(benzothiazole) condensation reactions, industrial buyers should prioritize this compound for scaling up boronic-acid-masked chemiluminescent probes. These probes are critical components in commercial biomedical assays for peroxidase and hydrogen peroxide detection [3].

XLogP3

3.1

Wikipedia

6-Bromobenzo[d]thiazole-2-carbonitrile

Dates

Last modified: 08-15-2023

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